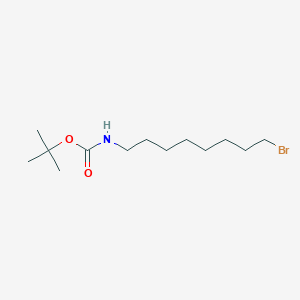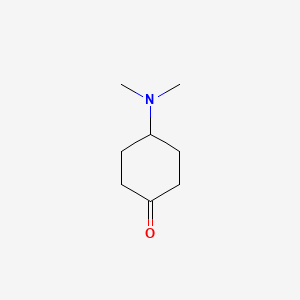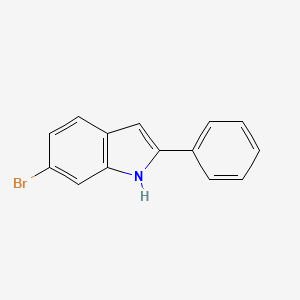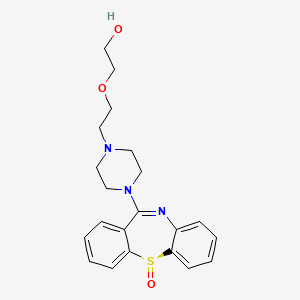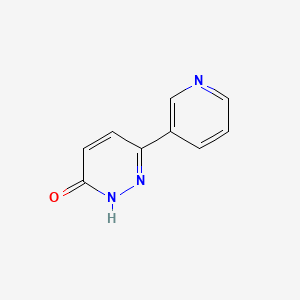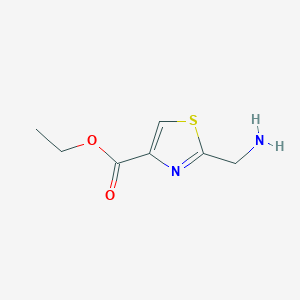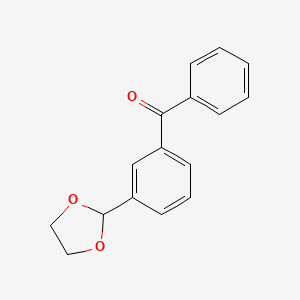
3-(1,3-Dioxolan-2-YL)benzophenone
Vue d'ensemble
Description
“3-(1,3-Dioxolan-2-YL)benzophenone” is a chemical compound . The IUPAC name for this compound is (3-bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone . It has a molecular weight of 333.18 .
Synthesis Analysis
The synthesis of “3-(1,3-Dioxolan-2-YL)benzophenone” involves several stages . The first stage involves the reaction of 3-(1,3-dioxolan-2-yl)-phenylbromide with n-butyllithium in tetrahydrofuran at -70°C for 1 hour. The second stage involves the reaction with N-methoxy-N-methylbenzamide in tetrahydrofuran at -70°C for 2 hours .Molecular Structure Analysis
The molecular structure of “3-(1,3-Dioxolan-2-YL)benzophenone” can be represented by the linear formula C16H13BrO3 . The InChI code for this compound is 1S/C16H13BrO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 3-(1,3-Dioxolan-2-YL)benzophenone is used in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method offers an alternative for synthesizing 1,4-diketones via radicals (Mosca et al., 2001).
- It is also involved in the synthesis of 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles which exhibit high fungicidal activities (Talismanov & Popkov, 2007).
Photopolymerization
- 3-(1,3-Dioxolan-2-YL)benzophenone has been used as a novel initiator for free radical photopolymerization. It has shown to efficiently initiate polymerization of acrylates and methacrylates (Wang et al., 2011).
- It is a component in the synthesis of modified poly(3-hexyl)thiophene for increased efficiency in bulk heterojunction photovoltaic devices (Ramidi et al., 2014).
Material Science and Organic Chemistry
- In material science, it is employed in the synthesis of racemic (1,4-dioxan-2-yl)diphenylmethanol, which forms one-dimensional chains via strong hydrogen bonding, showing its potential in crystallography and materials design (Hsiao et al., 2011).
- Its derivatives, such as benzophenone-di-1,3-dioxane, are explored for their novel uses in photochemically initiated reactions and as photoinitiators in radical polymerization (Kumbaraci et al., 2012).
Environmental and Safety Aspects
- Studies have also been conducted on the safety evaluation of benzophenone-3, a related compound, after dermal administration in rats, highlighting the importance of safety assessment in the development and use of these chemicals (Okereke et al., 1995).
Propriétés
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h1-8,11,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPRGYBCSLSUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441141 | |
| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-YL)benzophenone | |
CAS RN |
85366-46-7 | |
| Record name | 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)
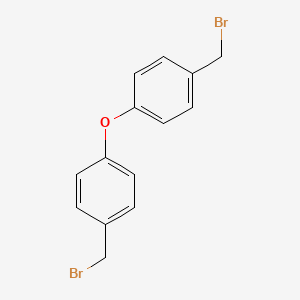
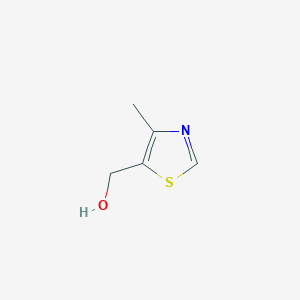
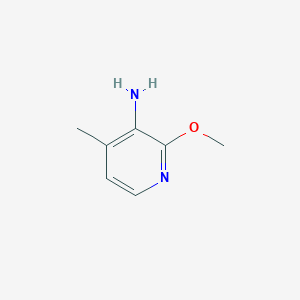

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)
![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)
